molecular formula C16H13BO2 B1387064 4-(Naphthalen-1-yl)phenylboronic acid CAS No. 870774-25-7

4-(Naphthalen-1-yl)phenylboronic acid

Cat. No.: B1387064
CAS No.: 870774-25-7
M. Wt: 248.1 g/mol
InChI Key: BQHVXFQXTOIMQM-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)phenylboronic acid is an organic compound with the molecular formula C16H13BO2. It is a boronic acid derivative where a naphthalene ring is attached to a phenyl ring, which in turn is bonded to a boronic acid group. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

4-(Naphthalen-1-yl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of molecular recognition and sensing. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can bind to glycoproteins and glycolipids, making it useful in the detection and quantification of these biomolecules . Additionally, this compound has been used in the development of fluorescent probes for bioimaging applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with cell surface receptors and enzymes, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression patterns and metabolic fluxes, ultimately affecting cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with biomolecules containing diol groups, such as sugars and glycoproteins . This interaction can inhibit or activate enzymes, depending on the specific context and target. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under inert gas conditions (e.g., nitrogen or argon) at low temperatures (2-8°C) . Its long-term effects on cellular function can vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can affect metabolic fluxes and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it can inhibit or activate enzymes involved in carbohydrate metabolism, leading to changes in glucose and energy homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . Its activity and function can be modulated by its subcellular localization, influencing its interactions with biomolecules and cellular targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Naphthalen-1-yl)phenylboronic acid can be synthesized from 1-(4-bromophenyl)naphthalene through a reaction with trimethyl borate in the presence of a base . The reaction typically involves the following steps:

    Bromination: 1-(4-bromophenyl)naphthalene is prepared by brominating 1-phenyl naphthalene.

    Boronic Acid Formation: The brominated compound is then reacted with trimethyl borate in the presence of a base such as potassium carbonate to form the boronic acid derivative.

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-1-yl)phenylboronic acid primarily undergoes:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or water.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Corresponding alcohols or hydrocarbons.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the naphthalene ring, making it less sterically hindered and potentially less selective in reactions.

    Naphthylboronic Acid: Contains only the naphthalene ring without the phenyl group, which may affect its reactivity and binding properties.

Uniqueness: 4-(Naphthalen-1-yl)phenylboronic acid is unique due to the presence of both a naphthalene and a phenyl ring, which can influence its electronic properties and steric effects, making it particularly useful in selective organic transformations .

Properties

IUPAC Name

(4-naphthalen-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVXFQXTOIMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657203
Record name [4-(Naphthalen-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870774-25-7
Record name [4-(Naphthalen-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, a mixture of 208.8 g (737.4 mmol) of 1-(4-bromophenyl) naphthalene and 2.1 L of dehydrated THF was cooled down to −60 degrees C., and added with 567 mL (884.9 mmol) of hexane solution of 1.56M n-butyllithium in drops while being stirred. Then, the reaction mixture was stirred for two hours at −60 degree C. 416 g (2.21 mol) of triisopropyl borate was dropped into the reaction solution at −60 degrees C. Subsequently, the reaction mixture was stirred for 17 hours at room temperature. The reaction mixture was further added with solution of hydrochloric acid to be stirred for one hour at room temperature. After the reaction, the reaction mixture was further added with toluene, so that aqueous phase thereof was eliminated. After organic phase thereof was dried with magnesium sulfate, the solvent was distilled away under reduced pressure. By recrystallizing the obtained solid by toluene, 126 g of 4-(1-naphthyl) phenylboronic acid was obtained at an yield of 67%.
Quantity
208.8 g
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reactant
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2.1 L
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solvent
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567 mL
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416 g
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Synthesis routes and methods II

Procedure details

Under an argon gas atmosphere, a mixture of 208.8 g (737.4 mmol) of 1-(4-bromophenyl)naphthalene and 2.1 L of dehydrated THF was cooled down to minus 60 degree C. Then, 567 ml (884.9 mmol) of hexane solution of 1.56M n-butyllithium was dropped into the mixture while the mixture was being stirred. The reaction mixture was further stirred at minus 60 degrees for 2 hours. 416 g (2.21 mol) of triisopropylborate was dropped into the reaction mixture at minus 60 degrees C. The reaction mixture was then stirred at room temperature for 17 hours. The reaction mixture was added with aqueous solution of hydrochloric acid and stirred at room temperature for 1 hour. After the reaction, the reaction mixture was added with toluene, and aqueous phase thereof was eliminated. Then, organic phase thereof was dried with magnesium sulfate, and the solvent was distilled away under reduced pressure. By recrystallizing the obtained solid by toluene, 126 g of 4-(1-naphthyl)phenylboronic acid was obtained at an yield of 67%.
Quantity
208.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 L
Type
solvent
Reaction Step One
Quantity
567 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
416 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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